Molecular Weight Optimization vs. More Complex Analog Acumapimod
N-Cyclopropyl-4-pyrazol-1-ylbenzamide has a molecular weight of 227.26 g/mol compared to 385.4 g/mol for Acumapimod, a clinical-stage RIPK2 inhibitor containing the same core motif with extensive additional substitution [1]. The 158.14 g/mol reduction translates to significantly higher ligand efficiency potential [2].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 227.26 g/mol |
| Comparator Or Baseline | Acumapimod (BCT-197): 385.4 g/mol |
| Quantified Difference | -158.14 g/mol (target is 41% smaller than comparator) |
| Conditions | Calculated molecular weight from molecular formula |
Why This Matters
A lower MW starting scaffold is a critical advantage in fragment-based drug discovery and lead optimization programs seeking to maintain ligand efficiency while growing potency.
- [1] Acumapimod compound information. DrugFuture. Benzamide, 3-(5-amino-4-(3-cyanobenzoyl)-1H-pyrazol-1-yl)-N-cyclopropyl-4-methyl-. 2024. View Source
- [2] Baldwin JJ, et al. Substituted benzamides as RIPK2 inhibitors. U.S. Patent No. 10,138,222. 2018. View Source
